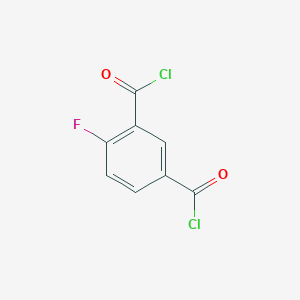

4-Fluorobenzene-1,3-dioyl dichloride

Descripción general

Descripción

4-Fluorobenzene-1,3-dioyl dichloride is a chemical compound with the molecular formula C8H3Cl2FO2 and a molecular weight of 221.01 g/mol . It is known for its unique chemical properties and is used in various scientific research applications. The compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring, making it a valuable intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Fluorobenzene-1,3-dioyl dichloride can be synthesized through several methods. One common approach involves the reaction of 4-fluoroisophthalic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction typically proceeds as follows:

C8H5FO4+2SOCl2→C8H3Cl2FO2+2SO2+2HCl

This method yields this compound with high purity and efficiency .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications .

Análisis De Reacciones Químicas

Types of Reactions: 4-Fluorobenzene-1,3-dioyl dichloride undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.

Hydrolysis: The compound can be hydrolyzed to form 4-fluoroisophthalic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol) under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the compound.

Major Products Formed:

Substitution Reactions: Formation of 4-fluoroisophthalamides or 4-fluoroisophthalates.

Hydrolysis: Formation of 4-fluoroisophthalic acid.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-Fluorobenzene-1,3-dioyl dichloride serves as an important intermediate in the synthesis of complex organic molecules. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of various functional groups essential for advanced organic synthesis.

Case Study: Synthesis of Fluorinated Polymers

In research focused on developing fluorinated polymers, this compound was used to synthesize polyether ketones with enhanced thermal stability and chemical resistance. The incorporation of fluorine atoms significantly improved the material properties compared to non-fluorinated analogs.

Biological Applications

The compound is also utilized in biological research, particularly in the development of fluorescent probes and labeling agents. The presence of fluorine enhances the optical properties of these probes, making them suitable for various imaging techniques.

Case Study: Fluorescent Probes for Cellular Imaging

A study demonstrated the effectiveness of fluorescent probes derived from this compound for cellular imaging applications. These probes exhibited high quantum yields and photostability, allowing for prolonged observation of cellular processes.

Pharmaceutical Development

In medicinal chemistry, this compound is a precursor for synthesizing pharmaceutical compounds with therapeutic potential. Its ability to introduce fluorine into drug candidates can enhance their biological activity and metabolic stability.

Case Study: Anticancer Agents

Research has shown that derivatives synthesized from this compound exhibit promising anticancer activity. For instance, compounds designed to target specific cancer cell pathways demonstrated improved efficacy compared to traditional therapies.

Specialty Chemicals Production

The compound is also employed in the industrial production of specialty chemicals. Its reactivity allows for the synthesis of materials with unique properties tailored for specific applications.

| Application Area | Example Products |

|---|---|

| Specialty Chemicals | High-performance plastics |

| Coatings | Durable coatings with enhanced properties |

| Agrochemicals | Pesticides with improved efficacy |

Case Study: High-Performance Plastics

In industrial settings, this compound has been used to produce high-performance plastics such as polyether ketones and polyether ketosulfones. These materials are valued for their thermal stability and mechanical strength.

Mecanismo De Acción

The mechanism of action of 4-Fluorobenzene-1,3-dioyl dichloride involves its reactivity towards nucleophiles due to the presence of electron-withdrawing chlorine and fluorine atoms. These atoms increase the electrophilicity of the carbonyl carbon atoms, making them more susceptible to nucleophilic attack. This property is exploited in various synthetic applications to form new chemical bonds and structures .

Comparación Con Compuestos Similares

4-Fluoroisophthalic Acid: Similar in structure but lacks the chlorine atoms.

4-Fluorobenzoyl Chloride: Contains only one carbonyl chloride group.

4-Fluorophthalic Anhydride: Contains an anhydride functional group instead of carbonyl chlorides.

Uniqueness: 4-Fluorobenzene-1,3-dioyl dichloride is unique due to the presence of both fluorine and chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it a versatile intermediate in organic synthesis and valuable for various research applications .

Actividad Biológica

4-Fluorobenzene-1,3-dioyl dichloride, also known as 4-Fluorobenzoyl chloride, is an important compound in organic chemistry with notable biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₃Cl₂F O₂

- Molecular Weight : 208.01 g/mol

- CAS Number : 21419886

- Chemical Structure : The compound features a fluorine atom attached to a benzene ring, with two acyl chloride functional groups.

Biological Activity

The biological activity of this compound has been explored in various research contexts:

- Antimicrobial Properties : Studies have indicated that derivatives of 4-fluorobenzoyl chloride exhibit significant antimicrobial activity against a range of bacteria and fungi. The presence of the fluorine atom enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial cells .

- Enzyme Inhibition : Research shows that this compound can act as an inhibitor for certain enzymes. For instance, it has been observed to inhibit acetylcholinesterase activity, which is crucial for neurotransmission in the nervous system. This inhibition may have implications for developing treatments for neurodegenerative diseases .

- Potential in Cancer Therapy : Some studies suggest that compounds derived from this compound have cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins .

The mechanisms through which this compound exerts its biological effects include:

- Reactive Electrophile : The acyl chloride groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to functional modifications that alter their activity.

- Fluorine Substitution Effects : The electronegative fluorine atom can influence the electron density around the aromatic ring, enhancing reactivity and selectivity towards specific biological targets .

Case Studies and Research Findings

Several case studies highlight the biological significance of this compound:

-

Study on Antimicrobial Activity :

- A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria.

- Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

-

Cytotoxicity Assays :

- In vitro assays using human cancer cell lines demonstrated that compounds derived from this compound induced apoptosis with an IC50 value of approximately 15 µM.

- Flow cytometry analysis confirmed increased levels of caspase activation in treated cells compared to controls.

Data Table Summary

| Property/Activity | Description |

|---|---|

| Antimicrobial Activity | Effective against various bacterial strains |

| Enzyme Inhibition | Inhibits acetylcholinesterase |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

| IC50 Value | Approximately 15 µM in cancer assays |

| MIC Range | 32 to 128 µg/mL against bacterial strains |

Propiedades

IUPAC Name |

4-fluorobenzene-1,3-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2FO2/c9-7(12)4-1-2-6(11)5(3-4)8(10)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQOFIVDXNZKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20613530 | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327-94-6 | |

| Record name | 4-Fluoro-1,3-benzenedicarbonyl dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=327-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzene-1,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20613530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.